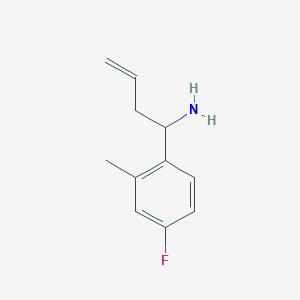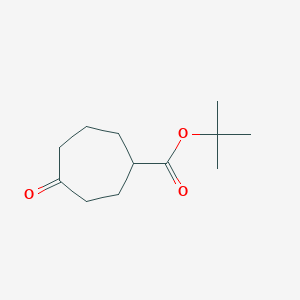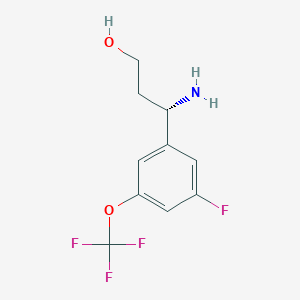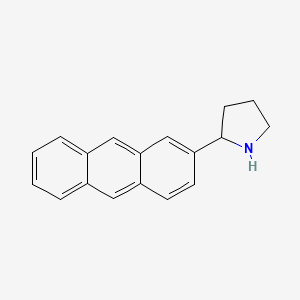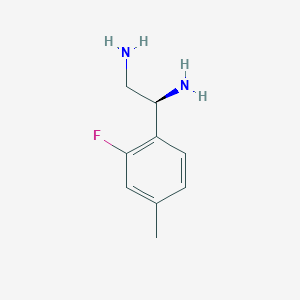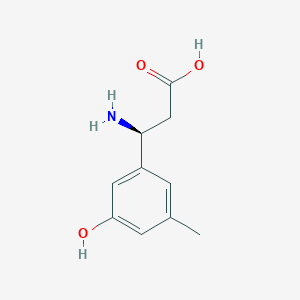
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is a chemical compound with the molecular formula C24H32O and a molecular weight of 336.51 g/mol. It is an impurity in the synthesis of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is also known for its role as a selective cyclooxygenase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technologies to optimize yield and purity. The compound is produced as an impurity during the synthesis of racemic Ibuprofen .
化学反应分析
Types of Reactions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of Ibuprofen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one involves its role as a selective cyclooxygenase inhibitor. It inhibits the activity of cyclooxygenase enzymes (PGH synthase-1 and PGH synthase-2) with comparable potency. This inhibition leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used NSAID with similar cyclooxygenase inhibitory activity.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is unique due to its specific structure and role as an impurity in the synthesis of racemic Ibuprofen. Its selective inhibition of cyclooxygenase enzymes also distinguishes it from other similar compounds.
属性
分子式 |
C24H32O |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one |
InChI |
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
InChI 键 |
QJBUYPFVSVNYDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=C(C=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
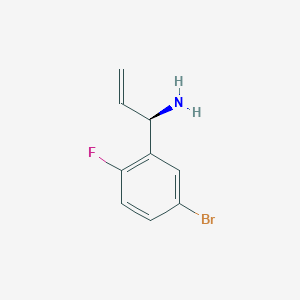
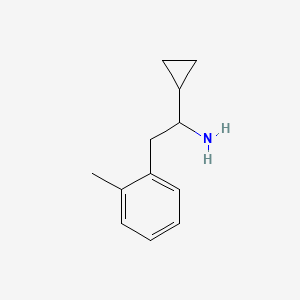
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)
